2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, a piperidinyl group, and a pyridine carboxamide moiety
Preparation Methods
The synthesis of 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the piperidinyl group: The piperidinyl group can be synthesized through the reduction of pyridine derivatives or by using piperidine as a starting material.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Chemical Reactions Analysis
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group or the pyridine ring, leading to the formation of amines or reduced pyridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide include:
2-Chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide: This compound has a morpholine ring instead of a piperidine ring.
2-Chloro-N-[5-methoxy-2-(pyrrolidin-4-yl)phenyl]pyridine-4-carboxamide: This compound features a pyrrolidine ring instead of a piperidine ring.
2-Chloro-N-[5-methoxy-2-(azepan-4-yl)phenyl]pyridine-4-carboxamide: This compound contains an azepane ring instead of a piperidine ring.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.
Properties
CAS No. |
872999-55-8 |
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Molecular Formula |
C18H20ClN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-chloro-N-(5-methoxy-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-14-2-3-15(12-4-7-20-8-5-12)16(11-14)22-18(23)13-6-9-21-17(19)10-13/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,22,23) |
InChI Key |
GEDJHMVCWGMSLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)NC(=O)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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